[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate
Description
[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate is a biphenyl-substituted benzoate derivative featuring two amine groups at the 3 and 5 positions of the benzoate moiety. Its physicochemical properties, reactivity, and biological activity remain underexplored in published research.
Properties
CAS No. |
136951-59-2 |
|---|---|
Molecular Formula |
C19H16N2O2 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
(4-phenylphenyl) 3,5-diaminobenzoate |
InChI |
InChI=1S/C19H16N2O2/c20-16-10-15(11-17(21)12-16)19(22)23-18-8-6-14(7-9-18)13-4-2-1-3-5-13/h1-12H,20-21H2 |
InChI Key |
PGPHYPVULCSMMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC(=CC(=C3)N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester typically involves the esterification of 3,5-diaminobenzoic acid with [1,1’-biphenyl]-4-ol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to nitro groups under strong oxidizing conditions.
Reduction: The ester linkage can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or nitric acid (HNO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3,5-dinitrobenzoic acid, [1,1’-biphenyl]-4-yl ester.
Reduction: 3,5-diaminobenzyl alcohol, [1,1’-biphenyl]-4-yl ester.
Substitution: Various substituted benzoic acid derivatives depending on the substituent used.
Scientific Research Applications
[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate is a complex organic compound belonging to the benzoic acid derivatives class. It features two amino groups at the 3 and 5 positions on the benzoic acid ring and an ester linkage to a biphenyl group. This compound is utilized in scientific research for its unique chemical properties. The CAS number for this compound is 136951-59-2.
Scientific Research Applications
Benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester has a wide range of applications in scientific research:
- Chemistry It is used as a building block for synthesizing more complex organic molecules.
- Biology It is investigated for its potential as a biochemical probe because it can interact with specific proteins and enzymes.
- Medicine It is explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
- Industry It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Related Research
Other research related to biphenyl compounds includes:
- Triaryl benzimidazole compounds, derived from existing classes of DNA minor groove binders, were designed, synthesized, and evaluated as a new class of nontoxic antibacterial agents .
- 3′-[(2Z)-[1-(3,4-dimethylphenyl)-1,5-dihydro-3-methyl-5-oxo-4H-pyrazol-4-ylidene]hydrazino]-2′-hydroxy-[1,1′-biphenyl]-3-carboxylic acid bis-(monoethanolamine) is useful as an agonist of the TPO receptor, particularly in enhancing platelet production and particularly in the treatment of thrombocytopenia .
- Also, 2,6-Dimethoxy-4-(2-methyloctan-2-yl)-1,1'-biphenyl can be used to develop novel high-affinity, potent and efficacious allosteric modulators of the CB1 receptor .
Mechanism of Action
The mechanism of action of benzoic acid, 3,5-diamino-, [1,1’-biphenyl]-4-yl ester involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with active sites of enzymes, altering their activity. The biphenyl group provides hydrophobic interactions, enhancing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While direct data for [1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate are lacking, comparisons can be drawn with structurally analogous compounds, such as (1,1'-biphenyl)-4-yl 3,5-dimethoxybenzoate (). Below is a detailed analysis:
Structural and Functional Group Differences
- Amino vs. Methoxy Substitution: The replacement of methoxy (-OCH₃) groups in (1,1'-biphenyl)-4-yl 3,5-dimethoxybenzoate with amino (-NH₂) groups in the target compound alters electronic and steric properties. Amino groups are stronger electron donors and hydrogen-bond donors, which may enhance solubility in polar solvents or interactions with biological targets.
- Collision Cross-Section (CCS) Predictions: For (1,1'-biphenyl)-4-yl 3,5-dimethoxybenzoate, CCS values vary with adduct type (e.g., [M+H]+: 178.7 Ų, [M+Na]+: 195.2 Ų) . The amino-substituted analogue likely exhibits distinct CCS profiles due to differences in charge distribution and hydrogen-bonding capacity.
Data Table: Key Parameters of (1,1'-Biphenyl)-4-yl 3,5-dimethoxybenzoate (Reference Compound)
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 335.12778 | 178.7 |
| [M+Na]+ | 357.10972 | 195.2 |
| [M+NH4]+ | 352.15432 | 186.8 |
| [M+K]+ | 373.08366 | 186.6 |
| [M-H]- | 333.11322 | 185.3 |
| [M+Na-2H]- | 355.09517 | 189.9 |
| [M]+ | 334.11995 | 183.2 |
| [M]- | 334.12105 | 183.2 |
Source: Predicted collision cross-section data for (1,1'-biphenyl)-4-yl 3,5-dimethoxybenzoate .
Methodological Considerations for Future Studies
Given the absence of experimental data for this compound, the following approaches could be employed:
- Crystallographic Analysis : Programs like SHELXL (used for small-molecule refinement) and SHELXE (for experimental phasing) could resolve its crystal structure .
Biological Activity
[1,1'-Biphenyl]-4-yl 3,5-diaminobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves the reaction of biphenyl derivatives with 3,5-diaminobenzoic acid. The process may include various chemical modifications to enhance the compound's solubility and biological activity.
Biological Activity
The biological activity of this compound has been investigated in several studies. Key findings include:
- Anticancer Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has shown promising results against hematological malignancies and solid tumors by inhibiting receptor tyrosine kinases (RTKs) such as EGFR and HER-2 .
- Kinase Inhibition : In vitro studies have demonstrated that this compound can inhibit multiple kinases involved in cancer progression. For example, it achieved up to 92% inhibition against EGFR at concentrations as low as 10 nM .
Table 1: Summary of Biological Activities
| Activity Type | Target | IC50 Value (nM) | Reference |
|---|---|---|---|
| Anticancer | EGFR | 10 | |
| Kinase Inhibition | HER-2 | 21 - 65 | |
| Cytotoxicity | A549 Cell Line | 7.34 ± 0.21 |
The mechanism by which this compound exerts its biological effects primarily involves:
- Receptor Binding : The compound binds to active sites on various kinases through hydrogen bonding interactions facilitated by its amino groups. This binding inhibits the activity of kinases crucial for tumor growth and survival .
- Molecular Docking Studies : Computational studies have indicated that the compound's structure allows it to fit well into the active sites of targeted kinases, suggesting a favorable interaction that enhances its inhibitory potency .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical settings:
- Study on A549 Cells : A study demonstrated that this compound exhibited significant cytotoxicity against A549 lung cancer cells with an IC50 value lower than standard chemotherapeutics like doxorubicin .
- In Vivo Efficacy : Animal models have shown promising results where treatment with this compound led to reduced tumor sizes in xenograft models, indicating its potential for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
